![molecular formula C11H18O3 B14173491 Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-80-9](/img/structure/B14173491.png)
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methyl group, an allyl ether, and a hex-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ethers.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with specific molecular targets. The allyl ether group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the corresponding carboxylic acid, which may exert biological effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure but with a cyclohexene ring.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a hex-2-enoate moiety.
Uniqueness
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
922724-80-9 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl (4R)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m0/s1 |
Clave InChI |
WCZHJEAZMDEZCQ-JTQLQIEISA-N |
SMILES isomérico |
C[C@H](CCOCC=C)C=CC(=O)OC |
SMILES canónico |
CC(CCOCC=C)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
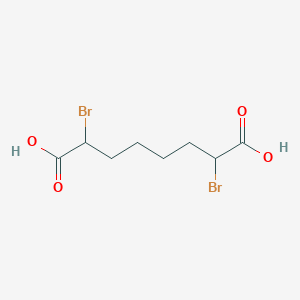
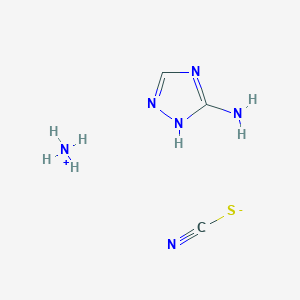
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
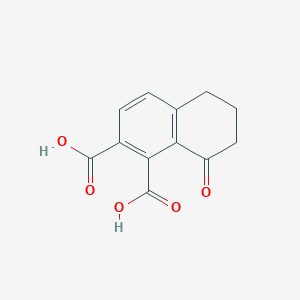
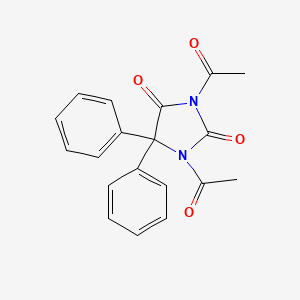
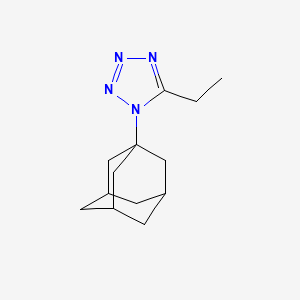

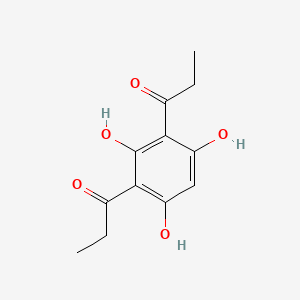

phosphane](/img/structure/B14173479.png)
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
